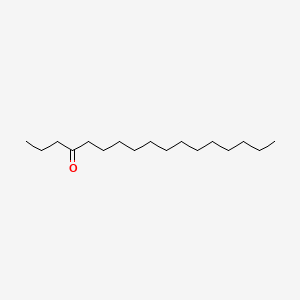4-Heptadecanone
CAS No.: 53685-77-1
Cat. No.: VC3772925
Molecular Formula: C17H34O
Molecular Weight: 254.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 53685-77-1 |
|---|---|
| Molecular Formula | C17H34O |
| Molecular Weight | 254.5 g/mol |
| IUPAC Name | heptadecan-4-one |
| Standard InChI | InChI=1S/C17H34O/c1-3-5-6-7-8-9-10-11-12-13-14-16-17(18)15-4-2/h3-16H2,1-2H3 |
| Standard InChI Key | UIDOOQRSFZDBLK-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCC(=O)CCC |
| Canonical SMILES | CCCCCCCCCCCCCC(=O)CCC |
Introduction
Chemical Structure and Properties
Molecular Structure
4-Heptadecanone (CAS Number: 53685-77-1) features a linear seventeen-carbon chain with a ketone functional group (C=O) at the fourth carbon position . Unlike its isomer 9-heptadecanone, which has the carbonyl group positioned centrally, 4-heptadecanone's functional group is situated closer to one end of the carbon chain. This positioning affects its physical properties, reactivity, and potential applications.
Physical Properties
The compound exists primarily as a liquid or powder at room temperature, depending on its purity and processing conditions . While specific data on 4-heptadecanone is limited, we can make some reasonable comparisons with its isomer, 9-heptadecanone, which has a molecular weight of 254.50 g/mol and an exact mass of 254.260965704 g/mol . As isomers share the same molecular formula but differ in structural arrangement, 4-heptadecanone would have an identical molecular weight but different physical properties due to the position of the carbonyl group.
Chemical Reactivity
As a ketone, 4-heptadecanone demonstrates typical carbonyl group reactivity, including nucleophilic addition reactions, reduction to secondary alcohols, and potential for enolization. The position of the carbonyl group at C-4 affects its reactivity compared to other isomers, potentially making it more accessible to certain reagents due to reduced steric hindrance compared to more centrally-positioned ketone groups.
Production and Manufacturing
Industrial Synthesis
4-Heptadecanone is produced commercially by specialized chemical manufacturers such as Shandong Mopai Biotechnology Co., LTD in China . Their production capacity is reported to be approximately 1 Metric Ton per day, indicating significant industrial capability for synthesizing this compound . The synthesis likely involves controlled oxidation of the corresponding secondary alcohol or through Friedel-Crafts acylation reactions, though specific industrial production methods are often proprietary.
Quality Control and Standards
Commercial 4-heptadecanone typically achieves a purity of 99%, with rigorous quality control processes implemented to maintain this standard . Manufacturers like Shandong Mopai Biotechnology employ dedicated quality control departments engaged in securing stable product quality and ensuring compliance with related laws, regulations, and ISO standards . These quality assurance activities are critical for applications in pharmaceutical development where high purity is essential.
Applications and Uses
Research and Development
Beyond its established applications, 4-heptadecanone serves as an important research compound in chemical laboratories. Manufacturers provide the compound in quantities ranging from small amounts (minimum 1 gram) to industrial scales, facilitating both fundamental research and applied development projects . This availability enables scientists to explore its potential in various fields including organic synthesis, materials science, and pharmaceutical research.
Comparison with Related Compounds
While 4-heptadecanone has its specific applications, other heptadecanone isomers like 9-heptadecanone and 2-heptadecanone have been more extensively studied. For example, 2-heptadecanone has been identified as a component in floral scent variation studies, appearing in concentrations of 0-3% in certain plant species . Understanding the applications of these related compounds provides context for potential new applications of 4-heptadecanone.
Physical and Chemical Comparison with Related Isomers
Structural Comparison
When comparing 4-heptadecanone with its isomer 9-heptadecanone, several important structural differences become apparent. While both share the same molecular formula (C₁₇H₃₄O), the position of the carbonyl group significantly affects their properties. 9-Heptadecanone, with its centrally located carbonyl group, demonstrates different physical characteristics and potentially different reactivity patterns than 4-heptadecanone with its carbonyl group closer to one end of the carbon chain .
Property Comparison
The following table compares the properties of 4-heptadecanone with its better-documented isomer, 9-heptadecanone:
| Property | 4-Heptadecanone | 9-Heptadecanone |
|---|---|---|
| CAS Number | 53685-77-1 | 540-08-9 |
| IUPAC Name | Heptadecan-4-one | Heptadecan-9-one |
| Molecular Formula | C₁₇H₃₄O | C₁₇H₃₄O |
| Molecular Weight | 254.50 g/mol | 254.50 g/mol |
| Physical State | Liquid or powder | Not specified in sources |
| Commercial Purity | 99% | Not specified in sources |
| Applications | API | Not specified in sources |
This comparison highlights both the similarities due to their shared molecular formula and the differences attributed to their structural variations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume